2,6,8-Trimethylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
2,6,8-trimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-7-4-8(2)12-10(5-7)11(13(14)16)6-9(3)15-12/h4-6H,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITBLLYQEQPVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup and Doebner-von Miller Syntheses
The Skraup reaction, employing substituted anilines and α,β-unsaturated ketones, is a cornerstone for quinoline synthesis. For 2,6,8-trimethylquinoline derivatives, 2,4-dimethylaniline reacts with methyl vinyl ketone in the presence of anhydrous ZnCl₂ and FeCl₃ under refluxing ethanol-water conditions. This method yields 4,6,8-trimethylquinoline at 40% efficiency, demonstrating the challenges of achieving full regiocontrol.
The Doebner-von Miller modification, utilizing β-keto esters, offers an alternative pathway. For example, condensation of 2,6-dimethylaniline with ethyl acetoacetate in acidic media generates the quinoline backbone, though methyl group positioning requires precise aniline substitution.
Friedländer Synthesis with Surfactant Catalysis
A high-yielding approach (89%) involves the Friedländer annulation of 2-aminobenzaldehyde derivatives with cyclic ketones. Phosphomolybdic acid and sodium dodecyl sulfate (SDS) in a toluene-water biphasic system enhance reaction efficiency by stabilizing intermediates. For instance, 3-penten-2-one and p-toluidine under these conditions yield 2,4,6-trimethylquinoline, showcasing the role of surfactants in heterogeneous catalysis.
Introduction of the Carboxamide Group
Carboxylic Acid Intermediate Synthesis
Quinoline-4-carboxylic acids serve as precursors for carboxamide formation. Patent literature describes the oxidation of methyl quinoline-4-carboxylate using diluted fluorine gas in acetonitrile-water, achieving 81% yield of the hydroxylated intermediate. Subsequent hydrolysis or ammonolysis converts esters or nitriles to carboxamides.
Direct Amidation Strategies
Quinoline-4-carbonyl chloride , generated via thionyl chloride treatment, reacts with aqueous ammonia to furnish the carboxamide. This method, while straightforward, requires stringent control over reaction conditions to avoid over-hydrolysis or byproduct formation.
Regioselective Methylation Techniques
Electrophilic Aromatic Substitution
Post-cyclization methylation using methyl iodide and Lewis acids (e.g., AlCl₃) targets electron-rich positions on the quinoline ring. However, achieving selectivity for the 2,6,8-positions remains challenging due to competing reaction pathways.
Directed Ortho-Metalation
Employing lithium diisopropylamide (LDA) , specific methyl groups are introduced via directed metalation of quinoline intermediates. This method, though less explored, offers precision but necessitates complex stoichiometric control.
Catalytic and Green Chemistry Approaches
Fluorine-Mediated Functionalization
The reaction of pyridinecarboxylic acids with fluorine gas generates hydroxylated derivatives, a step applicable to quinoline systems. For example, methyl quinoline-4-carboxylate treated with F₂/N₂ yields methyl 2-hydroxyquinoline-4-carboxylate, which is amenable to further modification.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 2,6,8-Trimethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline core to hydroquinoline derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the quinoline ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2,6,8-Trimethylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,6,8-Trimethylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-carboxamide Derivatives
Key Observations :
- Substituent Effects: Unlike the methyl-dominated substitution in 2,6,8-trimethylquinoline-4-carboxamide, derivatives like 5a5–5b1 feature phenyl groups at position 2 and bulky tertiary amines (e.g., morpholino, dimethylamino) on the carboxamide side chain . These modifications enhance solubility and bioactivity but may reduce thermal stability (e.g., lower melting points in 5a6 vs. 5a5).
- Synthetic Efficiency : The trimethyl-substituted compound lacks reported synthetic data, but derivatives like 5b1 achieve higher yields (67%) due to optimized coupling reactions with N-methylpiperazine .
Antibacterial Activity
Compounds 5a5–5b1 exhibit antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to their ability to disrupt bacterial membrane integrity or enzyme function .
Photophysical Properties
Quinoline derivatives with aryl or halogen substituents (e.g., 4,6,8-triarylquinoline-3-carbaldehydes) demonstrate strong fluorescence and tunable photophysical behavior, making them useful in optoelectronics .
Physicochemical Stability
- Thermal Stability : The trimethyl-substituted compound’s solid-state stability remains uncharacterized. Derivatives like 5a5 (melting point ~188°C) and 5b1 (~186°C) show moderate thermal stability, likely due to crystalline packing facilitated by hydrogen bonding .
- Solubility: The dimethylamino and morpholino groups in 5a5–5a7 improve aqueous solubility compared to the lipophilic trimethyl-substituted analog .
Q & A
Q. What are the standard synthetic routes for 2,6,8-Trimethylquinoline-4-carboxamide?
The compound is synthesized via heterocyclization and acylation reactions. For example, acylation of methylanthranilate derivatives with acyl chlorides (e.g., methyl malonyl chloride) under base catalysis (e.g., triethylamine) forms intermediates, which undergo cyclization to yield the quinoline core. Subsequent methylation at positions 2, 6, and 8 is achieved using alkylating agents like methyl iodide . Similar protocols for quinoline-4-carboxamides involve coupling protected amino acids with activated carboxylic acid derivatives (e.g., thionyl chloride-mediated activation) .
Q. Which analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions and confirm methyl group integration. Overlapping signals from trimethyl groups may require advanced techniques like DEPT or 2D NMR .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) is standard, with retention times compared against reference standards .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₁₅H₁₆N₂O₂) with experimental vs. theoretical mass accuracy <5 ppm .
Q. What safety precautions are essential when handling this compound?
- Avoid inhalation/contact with dust; use fume hoods and PPE (gloves, lab coats).
- Store in sealed containers under dry, inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Green Chemistry Approaches: Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ flow reactors for scalable, controlled reactions .
- Coupling Reagents: Use TBTU or HBTU for efficient amide bond formation, reducing side products. Pre-activation of the carboxylic acid with thionyl chloride improves reaction efficiency .
Q. What strategies address challenges in distinguishing methyl groups during NMR analysis?
- Isotopic Labeling: Introduce ¹³C-labeled methyl groups to track substituent positions via 2D HSQC or HMBC experiments.
- Variable Temperature NMR: Resolve overlapping signals by altering spin relaxation times at low/high temperatures .
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
- Substituent Variation: Replace methyl groups with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to modulate lipophilicity and target binding. For example, trifluoromethyl at position 8 enhances metabolic stability .
- Bioisosteric Replacement: Substitute the carboxamide with sulfonamide or urea groups to improve solubility while retaining activity .
Q. What methodologies assess genotoxicity risks for this compound?
- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations induced by DNA adducts .
- Comet Assay: Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2) after 24-hour exposure .
Q. How can mechanistic studies elucidate amide bond formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
